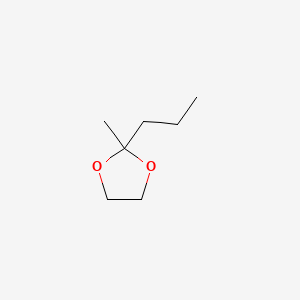

2-Methyl-2-propyl-1,3-dioxolane

CAS No.: 4352-98-1

Cat. No.: VC18975832

Molecular Formula: C7H14O2

Molecular Weight: 130.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4352-98-1 |

|---|---|

| Molecular Formula | C7H14O2 |

| Molecular Weight | 130.18 g/mol |

| IUPAC Name | 2-methyl-2-propyl-1,3-dioxolane |

| Standard InChI | InChI=1S/C7H14O2/c1-3-4-7(2)8-5-6-9-7/h3-6H2,1-2H3 |

| Standard InChI Key | NXGWCOIWOMWSDT-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1(OCCO1)C |

Introduction

Structural and Molecular Characteristics

2-Methyl-2-propyl-1,3-dioxolane features a dioxolane ring substituted with methyl and propyl groups at the 2-position. Its structure imparts significant steric and electronic effects, influencing reactivity in acetalization and protection-deprotection reactions. The compound’s IUPAC name derives from its substituent arrangement, ensuring precise identification in chemical databases .

Table 1: Fundamental Properties of 2-Methyl-2-propyl-1,3-dioxolane

| Property | Value |

|---|---|

| CAS Number | 4352-98-1 |

| Molecular Formula | |

| Molecular Weight | 130.18 g/mol |

| Synthesis Yield | 87% |

Synthesis and Reaction Optimization

The synthesis of 2-Methyl-2-propyl-1,3-dioxolane is achieved through an acetalization reaction, as detailed by Fei et al. (2010) . This method employs a silver-based polymeric catalyst, specifically , in toluene at 110°C. The reaction proceeds via the condensation of ethylene glycol with the corresponding carbonyl precursor, facilitated by the catalyst’s Lewis acidic sites.

Key Reaction Parameters:

-

Catalyst: Silver-polymer composite

-

Solvent: Toluene

-

Temperature: 110°C

-

Yield: 87%

The choice of catalyst is critical, as it enhances reaction efficiency by promoting water removal (via azeotropic distillation) and stabilizing intermediate species. This method outperforms traditional acid-catalyzed approaches, which often suffer from side reactions and lower yields .

Applications in Synthetic Chemistry

2-Methyl-2-propyl-1,3-dioxolane serves primarily as a protecting group for aldehydes and ketones. Its cyclic acetal structure shields carbonyl groups during multi-step syntheses, preventing unwanted nucleophilic attacks or oxidations. Applications include:

Pharmaceutical Intermediates

The compound’s ability to stabilize sensitive carbonyl groups is leveraged in drug synthesis. For example, it has been used to protect steroid precursors during hydroxylation steps .

Polymer Chemistry

In materials science, the dioxolane ring participates in ring-opening polymerization, yielding polyethers with tunable thermal properties.

Comparative Analysis with Structural Analogs

Table 2: Comparison of Dioxolane Derivatives

| Compound | Substituents | Key Feature |

|---|---|---|

| 1,3-Dioxolane | None | Simplest analog, high reactivity |

| 4-Methyl-2-pentyl-1,3-dioxolane | Methyl, pentyl | Enhanced hydrophobicity |

| 2-Propyl-4-methyl-1,3-dioxolane | Propyl, methyl | Isomeric steric effects |

2-Methyl-2-propyl-1,3-dioxolane distinguishes itself through balanced steric bulk and electronic effects, optimizing its performance as a protecting group compared to simpler or bulkier analogs .

Research Advancements and Future Directions

Recent studies focus on optimizing catalytic systems for greener synthesis. For instance, replacing silver with earth-abundant metals (e.g., iron or copper) could reduce costs and environmental impact. Additionally, computational modeling is being employed to predict the compound’s behavior in novel reaction environments, aiding in the design of more efficient synthetic routes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume